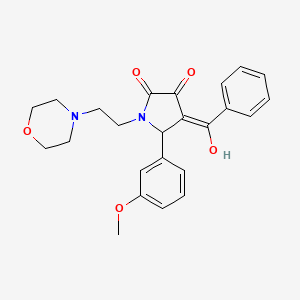

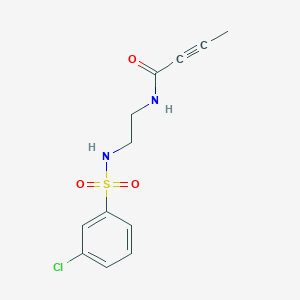

![molecular formula C18H11NO3 B2441551 2-(2-Nitrophenyl)dibenzo[b,d]furan CAS No. 1246308-82-6](/img/structure/B2441551.png)

2-(2-Nitrophenyl)dibenzo[b,d]furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Nitrophenyl)dibenzo[b,d]furan is an organic compound that belongs to the class of dibenzofurans It is characterized by the presence of a nitrophenyl group attached to the dibenzo[b,d]furan core

Mechanism of Action

Target of Action

Compounds with a dibenzo[b,d]furan core have been tested as protein tyrosine phosphatase 1b (ptp1b) inhibitors . PTP1B is a key regulator of insulin signaling and is a potential therapeutic target for the treatment of type 2 diabetes and obesity .

Mode of Action

It’s known that dibenzo[b,d]furan derivatives can inhibit tumor necrosis factor (tnf-α) production . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction .

Biochemical Pathways

Compounds containing a dibenzo[b,d]furan fragment have been shown to possess antioxidant, anti-inflammatory, and antimalarial activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

It’s known that several natural products with a dibenzo[b,d]-furan moiety display remarkable anticancer and anti-microbial activity . Additionally, compounds containing a dibenzo[b,d]furan fragment can inhibit tumor necrosis factor (TNF-α) production and can be employed as antiallergic agents .

Preparation Methods

The synthesis of 2-(2-Nitrophenyl)dibenzo[b,d]furan can be achieved through several methods. One common approach involves the reaction of dibenzofuran with nitrobenzene under specific conditions. This process typically requires the use of a catalyst and controlled reaction conditions to ensure the desired product is obtained . Another method involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule .

Chemical Reactions Analysis

2-(2-Nitrophenyl)dibenzo[b,d]furan undergoes various chemical reactions, including:

Electrophilic Reactions: It can participate in halogenation and Friedel-Crafts reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrophenyl group.

Common reagents used in these reactions include halogens for halogenation, aluminum chloride for Friedel-Crafts reactions, and reducing agents such as hydrogen gas or metal hydrides for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Nitrophenyl)dibenzo[b,d]furan has several applications in scientific research:

Comparison with Similar Compounds

2-(2-Nitrophenyl)dibenzo[b,d]furan can be compared with other similar compounds such as:

Properties

IUPAC Name |

2-(2-nitrophenyl)dibenzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-19(21)16-7-3-1-5-13(16)12-9-10-18-15(11-12)14-6-2-4-8-17(14)22-18/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGVCNKOEXITNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC3=C(C=C2)OC4=CC=CC=C43)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2441468.png)

![2-(benzo[d][1,3]dioxol-5-ylmethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2441470.png)

![1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2441474.png)

![N-[(3-methoxyphenyl)methyl]-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2441479.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2441480.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2441485.png)

![5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2441491.png)